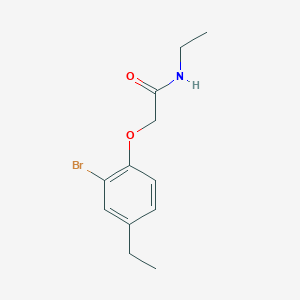
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as BPAEA and has been studied for its effects on various biological pathways and systems.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in biological pathways that are important for the growth and development of cancer cells or other disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have antioxidant properties and may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide in lab experiments is its potential therapeutic properties. It has been shown to have a number of effects on biological pathways and systems, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are many potential future directions for research on 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide. Some possible areas of study include further investigation of its mechanism of action, development of targeted therapies based on this compound, and exploration of its potential use in combination with other drugs or therapies. Additionally, more research is needed to fully understand the potential benefits and limitations of this compound in various disease processes.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide involves the reaction of 2-bromo-4-ethylphenol with N-ethylacetamide in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 102-105°C.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various cell lines and animal models. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9-5-6-11(10(13)7-9)16-8-12(15)14-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
Clave InChI |
IPCUDPKPCQKZNR-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC)Br |
SMILES canónico |
CCC1=CC(=C(C=C1)OCC(=O)NCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)

![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B296614.png)